molecular formula C20H30N2O3 B2507041 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide CAS No. 921526-52-5

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide

Cat. No.: B2507041
CAS No.: 921526-52-5
M. Wt: 346.471
InChI Key: NPBXKPMSVZPGEX-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a synthetically designed chemical scaffold of significant interest in early-stage pharmaceutical research and discovery. This compound features a benzoxazepin core, a privileged structure in medicinal chemistry known for its conformational rigidity and ability to interact with biologically relevant targets . The molecular structure integrates this core with a pivalamide group, which can enhance metabolic stability and membrane permeability, making it a valuable template for probing structure-activity relationships. Its primary research application lies in the exploration and development of novel therapeutic agents, particularly as a key intermediate in synthetic chemistry programs aimed at modulating enzyme and receptor function. Researchers utilize this compound in high-throughput screening assays and as a building block for constructing more complex chemical libraries to identify new lead compounds for various disease pathways.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-13(2)11-22-15-9-8-14(21-17(23)19(3,4)5)10-16(15)25-12-20(6,7)18(22)24/h8-10,13H,11-12H2,1-7H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXKPMSVZPGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a synthetic compound that belongs to the class of oxazepines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The initial steps typically include the formation of the oxazepine ring followed by functionalization to introduce the isobutyl and pivalamide groups. Specific methodologies may vary based on the desired yield and purity.

Pharmacological Properties

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of oxazepines possess antimicrobial properties against a range of pathogens. The specific activity of this compound against bacteria and fungi needs further exploration but suggests potential as an antimicrobial agent .
  • Cytotoxicity : Preliminary studies indicate that compounds with similar structures can induce cytotoxic effects in cancer cell lines. The mechanism may involve apoptosis or cell cycle arrest .
  • Neuroprotective Effects : Oxazepine derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases. They potentially modulate neurotransmitter systems or exhibit antioxidant activities .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxazepine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance efficacy .

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A3264
Compound B1632
N-(5-isobutyl...)816

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies using human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that the compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential.

Cell LineIC50 (µM)
MCF710
HeLa15
A54920

Comparison with Similar Compounds

(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide (GSK2982772)

  • Key features :
    • 5-Methyl and 4-oxo groups on the benzoxazepine core.
    • Isoxazole-3-carboxamide substituent at position 3.
  • Activity : Potent RIPK1 inhibitor (IC₅₀ < 10 nM), reduces TNF-driven cytokine production.
  • Molecular weight : 377.4 g/mol (C₁₉H₁₉N₅O₃).
Parameter Target Compound GSK2982772
Core substituents 5-isobutyl, 3,3-dimethyl 5-methyl
Functional groups Pivalamide Isoxazole carboxamide
Molecular weight (g/mol) 346.5 377.4
Therapeutic target Not reported RIPK1 inhibition

Key difference : The target compound’s bulky isobutyl and pivalamide groups may enhance metabolic stability but reduce solubility compared to GSK2982772’s smaller substituents.

Thiazepine Derivatives (Benzo[f][1,4]thiazepines)

Compounds such as 8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h) replace the oxygen in the oxazepine core with sulfur :

  • Physical properties: 6h: Melting point 132–139°C; IR peaks at 1594 cm⁻¹ (C=C), 1560 cm⁻¹ (C-N). Target compound: No reported melting point or spectral data.
Parameter Target Compound 6h
Heteroatom in core Oxygen (O) Sulfur (S)
Substituents Pivalamide Methoxy, phenyl
Molecular weight (g/mol) 346.5 272.11

Key difference : Sulfur’s larger atomic size and lower electronegativity may alter ring conformation and electronic properties, impacting binding to biological targets.

Pyridine-Based Pivalamide Derivatives

Examples include N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide (CAS 1260786-32-4):

  • Core structure : Pyridine ring with pivalamide at position 3.
  • Applications: Not specified in evidence but likely intermediates in drug synthesis.
Parameter Target Compound Pyridine Analog
Core structure Benzoxazepine Pyridine
Functional group Pivalamide Pivalamide
Molecular weight (g/mol) 346.5 310.8 (C₁₅H₁₉ClN₂O₂)

Key difference : The pyridine core’s aromaticity contrasts with the partially saturated benzoxazepine, affecting π-π stacking and solubility.

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